molecular formula C19H30O3 B14745203 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate

2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate

Cat. No.: B14745203
M. Wt: 306.4 g/mol
InChI Key: UTFZIZRBHWOWMD-UHFFFAOYSA-N
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Description

2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate (IUPAC name), also known as cumyl peroxyneodecanoate or initiator CNP, is a peroxide ester widely employed as a free-radical initiator in polymerization reactions . Structurally, it comprises a cumyl group (2-phenylpropan-2-yl) linked to a branched peroxoate moiety (2-ethyl-2,5-dimethylhexaneperoxoate). This compound is characterized by its high reactivity at moderate temperatures, making it suitable for industrial processes such as vinyl chloride, styrene, and acrylate polymerizations. Its branching enhances solubility in organic monomers while moderating decomposition kinetics .

Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate

InChI

InChI=1S/C19H30O3/c1-7-19(6,14-13-15(2)3)17(20)21-22-18(4,5)16-11-9-8-10-12-16/h8-12,15H,7,13-14H2,1-6H3

InChI Key

UTFZIZRBHWOWMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC(C)C)C(=O)OOC(C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate typically involves the reaction of 2-phenylpropan-2-ol with 2-ethyl-2,5-dimethylhexaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and stabilizers is also common to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.

    Decomposition: Upon heating or exposure to certain catalysts, it decomposes to release oxygen and form phenylpropan-2-yl radicals.

    Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include transition metal catalysts and organic solvents. Conditions typically involve moderate temperatures and controlled atmospheres.

    Decomposition: This reaction is often induced by heat or light, sometimes in the presence of radical initiators.

    Substitution: Reagents such as halogens or nucleophiles are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Products include oxidized organic compounds and water.

    Decomposition: Major products are phenylpropan-2-yl radicals and oxygen.

    Substitution: Products vary depending on the substituent introduced but often include halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate has several applications in scientific research:

    Chemistry: Used as an initiator in polymerization reactions to create various polymers and copolymers.

    Biology: Investigated for its potential role in oxidative stress studies and as a tool to generate reactive oxygen species in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for synthesizing pharmaceutical intermediates.

    Industry: Utilized in the production of plastics, resins, and other materials requiring controlled polymerization processes.

Mechanism of Action

The mechanism of action of 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate involves the decomposition of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application but generally include the formation of reactive intermediates that drive the desired chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Peroxide esters share a common R-O-O-CO-R' backbone, but variations in the alkyl/aryl groups significantly influence their stability, reactivity, and applications. Below, 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate is compared to structurally analogous peroxides:

Structural Analogs and Properties

Compound Name (IUPAC) Alkyl Chain Structure Molecular Weight (g/mol) Decomposition Temp. (°C) Key Applications
This compound Branched (2-ethyl-2,5-dimethyl) ~290* 40–60* Low-temperature PVC, acrylics
2-Phenylpropan-2-yl 7,7-dimethyloctaneperoxoate Longer chain (7,7-dimethyloctane) ~318* 30–50* Low-temp emulsion polymers
tert-Butyl peroxyneodecanoate Less branched (tert-butyl) ~244* 50–70* Medium-temp polymerizations

Reactivity and Stability

  • Branching Effects : The 2-ethyl-2,5-dimethylhexane group in the target compound introduces steric hindrance, lowering decomposition temperatures compared to linear analogs (e.g., tert-butyl derivatives). This enables efficient radical generation at milder conditions .
  • Aryl vs. Alkyl Groups: The cumyl group (aromatic) enhances stability during storage compared to purely aliphatic peroxides but may reduce solubility in nonpolar monomers.

Research Findings and Limitations

Existing literature highlights the following gaps:

  • Toxicity and Safety : While peroxides are generally hazardous, specific handling guidelines for this compound remain unaddressed in the reviewed sources.

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